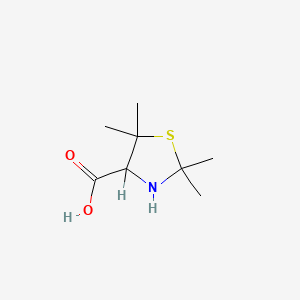

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid

Descripción general

Descripción

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H15NO2S and its molecular weight is 189.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid (TMTC) is primarily used as a reagent for the determination of carbinolamine and other amines . These amines play a crucial role in various biological processes, including neurotransmission and protein synthesis.

Mode of Action

It is known that tmtc interacts with its targets (carbinolamine and other amines) through its aminothiol group . This interaction may result in changes to the structure or function of the target amines, potentially influencing their role in biological processes.

Pharmacokinetics

It is known that tmtc is soluble in water , which may influence its bioavailability and distribution within the body.

Actividad Biológica

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid (TMTCA) is a heterocyclic compound characterized by its thiazolidine ring structure, which includes sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of TMTCA, highlighting its antibacterial, antifungal, and metabolic effects based on various studies.

- Molecular Formula : C₇H₁₃N₁O₂S

- Molecular Weight : Approximately 217.29 g/mol

- Structure : The compound features a thiazolidine ring with a carboxylic acid functional group at the fourth position and a unique arrangement of methyl groups.

Antibacterial and Antifungal Properties

Research indicates that TMTCA exhibits significant antibacterial and antifungal activities. Preliminary studies suggest that it can inhibit the growth of various pathogenic microorganisms. For instance:

- Antibacterial Activity : TMTCA has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : It has also demonstrated antifungal properties against species such as Candida albicans .

The biological activity of TMTCA may be attributed to its ability to interact with specific enzymes and metabolic pathways. It is hypothesized that TMTCA acts as an enzyme inhibitor, affecting bacterial metabolism and leading to cell death. Interaction studies have indicated that TMTCA may inhibit enzymes involved in the synthesis of essential biomolecules .

Comparative Analysis with Related Compounds

TMTCA shares structural similarities with several other thiazolidine derivatives. The following table summarizes these compounds along with their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Mercaptoacetic Acid | Contains thiol group | Antioxidant properties |

| Thiazolidine-4-carboxylic Acid | Lacks formyl group | Anti-inflammatory effects |

| 4-Thiazolidinone | Contains a carbonyl group | Antimicrobial activity |

| 3-Acetylthiazolidine | Acetyl instead of formyl | Potential anti-cancer properties |

TMTCA is notable for combining both aldehyde and carboxylic acid functionalities within its thiazolidine framework, potentially conferring unique biological activities not observed in other compounds .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of TMTCA against multiple strains of bacteria and fungi. Results indicated a significant reduction in microbial growth at varying concentrations, suggesting its potential as a therapeutic agent . -

Enzyme Inhibition Studies :

Research focused on the interaction of TMTCA with key metabolic enzymes revealed that it could inhibit enzyme activity involved in critical pathways, leading to altered metabolic profiles in treated cells . -

Pharmacological Applications :

TMTCA's role in pharmacology extends to potential applications in drug development for metabolic disorders due to its unique structural properties and biological activities .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

TMTCA is characterized by its unique thiazolidine ring structure, which contains a carboxylic acid group and a tertiary amine. The compound exhibits chirality, with distinct stereoisomers that can influence its reactivity and biological activity.

Synthesis of Penicillamine

One of the primary applications of TMTCA is in the synthesis of penicillamine, a drug used to treat conditions such as rheumatoid arthritis and cystinuria. The process involves the hydrolytic ring cleavage of TMTCA derivatives under acidic conditions:

- Reaction Mechanism : TMTCA can be converted into penicillamine through a series of steps involving hydrolysis and subsequent neutralization.

- Yield : Studies have shown that using concentrated hydrochloric acid at elevated temperatures can yield significant amounts of penicillamine from TMTCA derivatives .

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Hydrolysis | HCl, 170°C | 81.3 |

| Neutralization | NaOH | - |

Chirality in Drug Design

The chirality of TMTCA plays a crucial role in drug design. Research indicates that the electrochemical oxidation of TMTCA derivatives can retain chirality, influencing the pharmacological properties of synthesized drugs. This "memory of chirality" is critical when developing enantiomerically pure pharmaceuticals .

Antioxidant Properties

TMTCA has been studied for its potential antioxidant properties. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress in biological systems.

- Mechanism : The presence of sulfur in the thiazolidine ring enhances electron donation capabilities, allowing TMTCA to act as an effective antioxidant.

- Case Study : In vitro studies demonstrated that TMTCA significantly reduced oxidative damage in cultured cells exposed to reactive oxygen species .

Role in Cysteine Derivatives

TMTCA is also involved in the synthesis of various cysteine derivatives, which are important for protein synthesis and enzymatic functions. The conversion of TMTCA into cysteine or its derivatives under specific conditions has been documented:

- Stability : Research shows that C(2) substituted thiazolidines exhibit varying stability under acidic and basic conditions, influencing their utility in biochemical applications .

Polymer Chemistry

TMTCA can be utilized as a building block in polymer chemistry due to its functional groups that allow for further chemical modifications. It can serve as a monomer for synthesizing polymers with specific properties tailored for biomedical applications.

- Synthesis Example : Copolymerization reactions involving TMTCA have been explored to develop materials with enhanced biocompatibility and mechanical properties suitable for drug delivery systems.

Análisis De Reacciones Químicas

Hydrolysis to Penicillamine Derivatives

TMTC undergoes acidic hydrolysis to form D-penicillamine (β,β-dimethylcysteine) or its derivatives. The reaction proceeds via ring cleavage under high-temperature, high-pressure conditions:

-

Conditions : 12N HCl at 170°C for 105–120 minutes in an autoclave .

-

Mechanism : Protonation of the thiazolidine ring sulfur initiates nucleophilic attack by water, leading to ring opening and decarboxylation.

-

Yield : 73–81% penicillamine hydrochloride, isolated via distillation and azeotropic drying .

Table 1: Hydrolysis Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 170°C | |

| Acid Concentration | 12N HCl | |

| Reaction Time | 105–120 min | |

| Isolated Yield | 73.8–81.3% |

Salt Formation

TMTC readily forms stable hydrochloride salts under reflux conditions:

-

Synthesis : Reaction with HCl in methanol or toluene under reflux .

-

Solubility : The hydrochloride salt exhibits enhanced water solubility (>30% w/w in HCl) .

-

Applications : Salt formation is critical for pharmaceutical formulations, particularly in penicillamine-based therapies .

Condensation Reactions

TMTC participates in condensation reactions to form hydrazones, a key step in synthesizing bioactive derivatives:

-

Hydrazone Formation : Reacts with aryl hydrazines to yield 2-aryl-thiazolidine-4-carboxylic acid hydrazones .

-

Conditions : Catalyzed by acetic acid in ethanol at 60–80°C .

-

Biological Relevance : These hydrazones show antitubercular activity (MIC <10 μM against Mycobacterium tuberculosis) .

Table 2: Antitubercular Activity of TMTC Hydrazones

| Compound | MIC (MTB H37Rv) | MIC (MDR-TB) | Isomer Selectivity |

|---|---|---|---|

| 6a 11 (2R,4R) | 1.33 μM | 1.33 μM | 4× more active than 2S |

| 6a 13 (2R,4R) | 2.45 μM | 2.45 μM | Similar selectivity |

Zwitterionic Behavior in Solution

TMTC exists in a zwitterionic form in aqueous solutions due to its low pKa (~2.8) :

-

Protonation States :

-

Implications : The zwitterionic form enhances solubility and influences reactivity in biological systems .

Role in Neuroprotection

While not a direct chemical reaction, TMTC derivatives modulate oxidative stress and inflammatory pathways:

-

Mechanism : Downregulates ROS/NF-κB/NLRP3/TNF-α/COX-2 cascades in neuronal cells .

-

Outcome : Reduces neuroinflammation and oxidative damage in ethanol-exposed models .

Stability and Degradation

Propiedades

IUPAC Name |

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-7(2)5(6(10)11)9-8(3,4)12-7/h5,9H,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJCRVOHKUEEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973705 | |

| Record name | 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58131-62-7 | |

| Record name | 2,2,5,5-Tetramethyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58131-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058131627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.